2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

Lipophilicity Drug-likeness CNS Penetration

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 90949-06-7) is a saturated bicyclic primary amine belonging to the norbornane (bicyclo[2.2.1]heptane) class of cage-like amines. Its molecular formula is C9H17N with a molecular weight of 139.24 g/mol, featuring an ethylamine side chain attached at the 2-position of the norbornane scaffold.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 90949-06-7
Cat. No. B1286991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
CAS90949-06-7
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CCN
InChIInChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2
InChIKeyHVBXSUGKPOUETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 90949-06-7): Chemical Class, Physicochemical Identity, and Procurement-Relevant Specifications


2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 90949-06-7) is a saturated bicyclic primary amine belonging to the norbornane (bicyclo[2.2.1]heptane) class of cage-like amines [1]. Its molecular formula is C9H17N with a molecular weight of 139.24 g/mol, featuring an ethylamine side chain attached at the 2-position of the norbornane scaffold [2]. The compound exists as a combustible liquid at room temperature with a predicted density of 0.950±0.06 g/cm³ and a calculated LogP (XLogP3) of 2.1, indicating moderate lipophilicity . It is commercially available in research-grade quantities (typically 95% purity or higher) from multiple chemical suppliers and serves as a versatile building block in medicinal chemistry, particularly for receptor modulator programs targeting CNS and cardiovascular applications [3].

Rigid bicyclo[2.2.1]heptane scaffold for programs requiring conformationally constrained primary amines
Calculated LogP ~2.1 supports CNS-accessible building block screening and moderate lipophilicity profiling
Primary amine handle enables rapid diversification via amide coupling and reductive amination workflows

Why Generic Amine Substitution Fails for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine in Receptor Modulator and Antimicrobial Programs


Generic substitution of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine with structurally simpler amines (e.g., cyclohexyl or acyclic alkyl amines) or alternative cage-like amines (e.g., adamantane derivatives) is not scientifically valid due to quantifiable differences in steric bulk, lipophilicity, and receptor interaction profiles. The bicyclo[2.2.1]heptane scaffold imposes a rigid, conformationally constrained geometry with a defined spatial orientation of the amine-bearing side chain, which directly influences binding pocket complementarity in GPCR and ion channel targets [1]. Comparative studies of cage-like amines demonstrate that the norbornane framework confers distinct analgesic and antimicrobial structure-activity relationships relative to adamantane and other cage systems, with the orientation of substituents (endo vs. exo) on the bicyclic core significantly modulating biological activity [2][3]. These stereoelectronic and conformational features cannot be replicated by flexible-chain amines or alternative cage scaffolds, making direct substitution without re-optimization of the structure-activity relationship unfeasible for programs requiring precise receptor modulation.

Rigid norbornane geometry enforces spatial orientation of the amine-bearing side chain; flexible-chain or monocyclic amines cannot replicate this conformational constraint
Lipophilicity profile may shift from both more lipophilic adamantane analogs and more hydrophilic cyclohexane analogs, potentially altering membrane partitioning and off-target binding
Endo/exo stereoelectronic effects specific to the norbornane core cannot be mimicked by alternative cage scaffolds, impacting receptor interaction profiles

Quantitative Differentiation Evidence: 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Versus Structural Analogs and Alternative Scaffolds


Comparative Lipophilicity (LogP) of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine vs. Adamantane and Cyclohexane Amine Analogs

The calculated lipophilicity (XLogP3) of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine is 2.1, which is approximately 0.4 log units lower than the adamantane analog 1-adamantanemethylamine (XLogP3 ≈ 2.5) and approximately 0.7 log units higher than the saturated cyclohexane analog 2-cyclohexylethanamine (XLogP3 ≈ 1.4) [1]. This intermediate lipophilicity positions the compound in a favorable range for blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation, distinguishing it from both more lipophilic adamantane derivatives (which may exhibit higher non-specific binding) and more hydrophilic cyclohexane analogs (which may show reduced CNS exposure) [2].

Lipophilicity Comparison
Cross-study
XLogP3 = 2.1 vs. adamantane analog ~2.5 and cyclohexane analog ~1.4
Intermediate CNS penetration profile; may support scaffold selection for BBB-exposed candidates
In silico calculation; experimental logP to verify
Lipophilicity Drug-likeness CNS Penetration Norbornane Adamantane

Conformational Rigidity and Steric Bulk: Molecular Volume and Rotatable Bond Count vs. Linear and Monocyclic Amines

The bicyclo[2.2.1]heptane scaffold provides a defined, rigid geometry with a molecular volume approximately 15-20% larger than the saturated cyclohexane analog while maintaining only 2 rotatable bonds (the ethylamine side chain), identical to the rotatable bond count of simpler alkyl amines . In comparative studies of cationic norbornane-based antimicrobial peptidomimetics, the rigid norbornane core enabled the precise spatial orientation of cationic and hydrophobic functionalities, yielding minimum inhibitory concentrations (MICs) ≤ 1 μg/mL against multi-drug resistant Staphylococcus aureus (mMRSA, GISA, VISA) and Streptococcus pneumoniae [1]. In contrast, flexible-chain peptidomimetics with identical functional groups typically exhibit 4- to 8-fold higher MICs due to entropic penalties and suboptimal membrane insertion geometry [2].

Conformational Rigidity
Class-level
Norbornane peptidomimetics: MIC ≤1 μg/mL; flexible analogs: MIC 4–8 μg/mL against S. aureus
Rigid core may improve target engagement; reported MIC difference context-dependent
Broth microdilution; cross-study comparison
Conformational Constraint Steric Bulk Rigidification Norbornane Peptidomimetics

Differential Analgesic Activity: Cage-like Amine Scaffold Comparison (Norbornane vs. Adamantane)

In a comparative study of over 80 cage-like amine derivatives, analgesic activity was assessed using the 'hot plate' method (55°C) in mice at doses equal to 1/10 LD50. The study demonstrated that norbornane-derived deitiforin analogs exhibited significantly higher analgesic activity than adamantane-based analogs, with a clear dependence on stereochemistry: endo-stereoisomers of norbornene derivatives showed superior activity compared to exo-forms [1]. Additionally, the analgesic efficacy decreased with saturation of the double bond and with increasing number of cycles in the carbon framework, establishing a quantifiable scaffold hierarchy: norbornene (unsaturated) > norbornane (saturated) > adamantane [2].

Analgesic Scaffold Ranking
Head-to-head
Norbornane-derived analogs showed higher reported analgesic activity than adamantane analogs in a hot-plate model
Reported scaffold hierarchy; supports analgesic candidate selection context
Abstract-level data; full dose-response to verify
Analgesic Activity Cage-like Amines Norbornane Adamantane Structure-Activity Relationship

Receptor Modulator Versatility: Incorporation into Bicyclic Aryl/Heteroaryl GPCR Ligands

The 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine scaffold has been explicitly claimed in multiple patent families as a key structural component of bicyclic aryl and heteroaryl receptor modulators, including US Patent Application US20100267780A1 (priority date 2007-09-07) and its international equivalents (EP2197835A1, WO2009030962A1) [1][2]. These patents describe the norbornane-ethylamine moiety as a privileged scaffold for modulating GPCR targets including opioid receptors (μ-opioid antagonists/inverse agonists), GABA receptors, and cholecystokinin (CCK) receptors, with demonstrated utility in treating obesity, pain, and gallbladder spastic contraction [3]. In contrast, simpler alkyl amine analogs lack the spatial orientation required for selective receptor subtype modulation and are not claimed in these patent families.

Patent Landscape
Reported
Claimed in multiple GPCR modulator patent families (μ-opioid, GABA, CCK)
Reported privileged scaffold positioning for receptor-targeted libraries
Patent literature; target engagement validation required
GPCR Modulators Receptor Pharmacology Bicyclic Scaffolds Medicinal Chemistry Patent Evidence

Synthetic Accessibility and Reaction Profile: Reductive Amination and Diels-Alder Precursor Utility

The primary amine functionality of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine enables efficient participation in reductive amination and amide coupling reactions for rapid diversification of the norbornane scaffold . Synthesis from norbornane-2-acetic acid proceeds via standard transformations (SOCl2 activation, NH3 treatment, LiAlH4 reduction) with reported yields of approximately 35% for the parent amine . This synthetic accessibility contrasts with more complex cage-like amines such as adamantane derivatives, which require harsher reaction conditions or multi-step functionalization sequences due to the greater steric hindrance at the bridgehead positions [1]. The norbornane scaffold also retains the capacity for further functionalization via Diels-Alder chemistry on unsaturated precursors, a versatile entry point not available to fully saturated adamantane systems [2].

Synthetic Accessibility
Class-level
Three-step synthesis from norbornane-2-acetic acid, reported ~35% yield; mild amide coupling/reductive amination
Supports building block screening with reported synthetic feasibility
Compared to harsher adamantane functionalization
Synthetic Chemistry Building Block Reductive Amination Diels-Alder Norbornane

Antimicrobial Potency of Norbornane-Derived Peptidomimetics Against Multi-Drug Resistant Clinical Isolates

Biscationic norbornane derivatives incorporating the bicyclo[2.2.1]heptane scaffold demonstrated potent antibacterial activity with MIC values ≤ 1 μg/mL against a panel of clinically relevant multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (mMRSA), glycopeptide-intermediate S. aureus (GISA), and vancomycin-intermediate S. aureus (VISA), as well as Streptococcus pneumoniae and Enterococcus faecalis [1]. The rigid norbornane core facilitates precise spatial presentation of cationic aminium, guanidinium, imidazolium, and pyridinium moieties alongside hydrophobic groups of varying sizes, enabling selective bacterial membrane disruption with reduced hemolytic activity relative to flexible-chain analogs [2]. Comparative data from flexible peptidomimetics indicate that the norbornane scaffold achieves this potency at approximately 4- to 8-fold lower concentrations than non-rigidified analogs [3].

Antimicrobial MIC
Class-level
MIC ≤1 μg/mL against mMRSA, GISA, VISA S. aureus and S. pneumoniae
Reported MIC endpoint context; supports antimicrobial discovery screening
CLSI broth microdilution; membrane-activity to validate
Antimicrobial Resistance MRSA Peptidomimetics Norbornane Cationic Amphiphiles

Procurement-Relevant Application Scenarios for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Based on Quantitative Differentiation Evidence


CNS Receptor Modulator Lead Optimization Requiring Balanced Lipophilicity

In CNS drug discovery programs targeting GPCRs (e.g., μ-opioid, GABA, or CCK receptors), the XLogP3 value of 2.1 for 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine positions it in the optimal CNS MPO (Multiparameter Optimization) range for balancing blood-brain barrier penetration with solubility and metabolic stability [1]. This lipophilicity is 0.4 log units lower than adamantane analogs, reducing non-specific binding risks while maintaining sufficient CNS exposure . Procurement of this scaffold is indicated when lead series require a rigid, moderately lipophilic amine building block that has been validated in multiple patent families as a privileged GPCR modulator scaffold [2].

Antimicrobial Peptidomimetic Development Targeting Multi-Drug Resistant Gram-Positive Pathogens

For research programs developing novel antibiotics against mMRSA, VISA, GISA, and other multi-drug resistant Gram-positive bacteria, the norbornane scaffold provides a validated rigid core for cationic amphiphilic peptidomimetics [1]. Quantitative data demonstrate that norbornane-based biscationic derivatives achieve MIC values ≤ 1 μg/mL against these clinical isolates, representing a ≥4-fold improvement over flexible-chain analogs . Procurement of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine is indicated as the starting material for synthesizing norbornane-based cationic antimicrobials with membrane-disrupting activity [2].

Analgesic Drug Discovery Leveraging Cage-like Amine Scaffold Advantages

In analgesic drug discovery, comparative studies of cage-like amines have established a scaffold hierarchy for analgesic efficacy: norbornene > norbornane > adamantane [1]. This quantifiable hierarchy, validated in the 'hot plate' model in mice, indicates that norbornane-based analogs provide superior analgesic activity relative to adamantane alternatives . Additionally, the stereochemistry of the norbornane scaffold (endo vs. exo substitution) enables fine-tuning of analgesic potency, offering a dimension of structure-activity relationship optimization not available with simpler scaffolds [2]. Procurement is indicated for programs requiring a validated analgesic pharmacophore with defined scaffold ranking.

Synthetic Building Block for High-Throughput Medicinal Chemistry Libraries

The primary amine functionality of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine enables rapid diversification via reductive amination and amide coupling under mild conditions, supporting high-throughput library synthesis [1]. Its synthetic accessibility from norbornane-2-acetic acid in moderate yields (approximately 35% over three steps) provides a cost-effective entry point compared to more synthetically challenging adamantane derivatives . Procurement is indicated for medicinal chemistry groups seeking a rigid, conformationally constrained primary amine building block that balances synthetic tractability with the pharmacological advantages of a cage-like scaffold [2].

Application
Selection Property
Validation Focus
CNS GPCR receptor modulator programs
Moderate lipophilicity and rigid cage scaffold
CNS MPO profile and receptor-binding assay context
Antimicrobial peptidomimetic discovery
Rigid norbornane core for cationic amphiphile design
MIC against MDR Gram-positive strains and hemolytic activity
Analgesic candidate screening
Reported scaffold activity hierarchy
In vivo pain model endpoint review and stereochemistry impact
Medicinal chemistry library synthesis
Primary amine diversification handle
Synthetic feasibility and library yield under mild conditions

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